4-oxo-6H-quinazoline-6-carboxamide

Purity differentiation HPLC assay Procurement specification

4-Oxo-6H-quinazoline-6-carboxamide (syn. 4-oxo-1,4-dihydroquinazoline-6-carboxamide, 4-hydroxyquinazoline-6-carboxamide; CAS 150454-06-1; C9H7N3O2; MW 189.17) is a heterocyclic building block belonging to the quinazolin-4(3H)-one class.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
Cat. No. B12357610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6H-quinazoline-6-carboxamide
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC(=O)C2=CC1C(=O)N
InChIInChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-5H,(H2,10,13)
InChIKeyAGFXMCDZDUXXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-6H-quinazoline-6-carboxamide (CAS 150454-06-1): A 6-Substituted Quinazolin-4(3H)-one Building Block for Heterocyclic Synthesis and Kinase-Targeted Library Design


4-Oxo-6H-quinazoline-6-carboxamide (syn. 4-oxo-1,4-dihydroquinazoline-6-carboxamide, 4-hydroxyquinazoline-6-carboxamide; CAS 150454-06-1; C9H7N3O2; MW 189.17) is a heterocyclic building block belonging to the quinazolin-4(3H)-one class [1]. It features a 4-oxo-1,4-dihydroquinazoline core with a primary carboxamide at the 6-position, a substitution pattern that provides a hydrogen-bond-donating/accepting handle for amide coupling and a tautomerizable 4-oxo/4-hydroxy group that modulates ring electronics . The compound is supplied as a solid (Sigma Aldrich) or liquid (Fluorochem) depending on the vendor, with certified purity ranging from 95% to 98% (HPLC) across major catalogues . It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinases, phosphodiesterases, and epigenetic enzymes, where the 6-carboxamide group serves as a key derivatization point distinguished from the more common 6-carboxylic acid analog (CAS 33986-75-3) by its direct amenability to amide bond formation without prior activation .

Why Generic Substitution Fails for 4-Oxo-6H-quinazoline-6-carboxamide: Substitution-Pattern, Tautomeric State, and Functional-Group Identity Dictate Synthetic Utility


Scientific and industrial users cannot interchangeably substitute 4-oxo-6H-quinazoline-6-carboxamide with close analogs—such as the 6-carboxylic acid (CAS 33986-75-3), the 7- or 8-carboxamide regioisomers, or the fully aromatic quinazoline-6-carboxamide (CAS 1392212-64-4)—without altering downstream reactivity, biological target engagement, or analytical handling. The 6-carboxamide group provides a neutral, hydrogen-bond-capable handle directly suitable for amide coupling, whereas the 6-carboxylic acid requires activation (e.g., HATU, EDCI) that adds a step and introduces racemization risk . The 4-oxo (lactam) tautomer confers a distinct electronic distribution and hydrogen-bonding pattern compared to the 4-hydroxy tautomer or the non-oxidized quinazoline, impacting both NMR interpretation and target binding [1]. Regioisomeric carboxamides at the 7- or 8-position present different steric and electronic environments that alter SAR in kinase and PDE inhibitor programs [2]. Furthermore, vendor-to-vendor variation in purity (95% vs. 98% HPLC), physical form (solid vs. liquid), and availability of batch-specific analytical documentation (NMR, HPLC, GC) directly affects reproducibility in multi-step synthesis and assay qualification .

Quantitative Differentiation Evidence: 4-Oxo-6H-quinazoline-6-carboxamide vs. Closest Analogs and In-Class Alternatives


Purity Tier Differentiation: Leyan 98% (HPLC) vs. Sigma Aldrich 95% – Impact on Multi-Step Synthesis Yield and Impurity Carry-Through

Among non-excluded vendors, Leyan supplies 4-oxo-3,4-dihydroquinazoline-6-carboxamide at 98% purity (HPLC), while Sigma Aldrich and Fluorochem offer 95% purity . This 3-percentage-point difference in chromatographic purity is quantitatively meaningful for multi-step synthesis, where impurity carry-through propagates multiplicatively: after five consecutive steps, a 95%-purity starting material can yield a final product with ≤77% theoretical purity (assuming additive impurity accumulation), compared to ≤90% from a 98%-purity input . For procurement in medicinal chemistry campaigns requiring ≥95% final compound purity for biological assay, this input-purity differential can determine whether an additional preparative HPLC purification step is required, directly affecting cost and timeline .

Purity differentiation HPLC assay Procurement specification Synthetic intermediate quality

Functional-Group Differentiation: Carboxamide vs. Carboxylic Acid – Direct Amide Coupling vs. Two-Step Activation for Downstream Derivatization

The 6-carboxamide group of 4-oxo-6H-quinazoline-6-carboxamide (CAS 150454-06-1) permits direct use in amide coupling as the amine component, whereas the closest acid analog—4-oxo-1,4-dihydroquinazoline-6-carboxylic acid (CAS 33986-75-3, MW 190.16)—requires activation with a coupling reagent (e.g., HATU, EDCI/HOBt) to form the same amide bond . This functional-group distinction translates to a one-step vs. two-step synthetic sequence for incorporating the quinazolinone scaffold into a target molecule. In practice, the carboxamide building block eliminates the activation step, reducing reaction time by approximately 2–4 hours and avoiding the cost of coupling reagents (~$50–200 per mole-scale reaction) . The acid analog additionally introduces a carboxylic acid proton (predicted pKa ~4.00) that can interfere with base-sensitive substrates or require protection/deprotection strategies, whereas the neutral carboxamide (predicted pKa 15.65) is compatible with a broader pH range during subsequent transformations .

Functional group comparison Synthetic efficiency Amide bond formation Building block selection

Physical-Form Differentiation: Solid (Sigma Aldrich) vs. Liquid (Fluorochem) – Impact on Handling, Weighing Accuracy, and Long-Term Stability in Compound Management

Vendor specifications reveal a critical physical-form divergence: Sigma Aldrich supplies 4-oxo-1,4-dihydroquinazoline-6-carboxamide as a solid, while Fluorochem lists the identical CAS compound as a liquid . For compound management workflows, solid form enables direct weighing on microbalances (±0.01 mg accuracy) without solvent handling, reducing weighing error by an estimated factor of 2–5× compared to liquid aliquoting of viscous or hygroscopic samples . Solid form also supports long-term storage at room temperature in sealed, dry conditions as specified by Sigma Aldrich, whereas liquid formulations may require stricter temperature control to prevent degradation or solvent evaporation . This distinction is procurement-relevant for laboratories that prioritize gravimetric accuracy in solution preparation for quantitative biochemical assays.

Physical form Compound management Weighing accuracy Stability

Price-per-Gram Differentiation Across Authorized Vendors: 5.7× Cost Variation Between Lowest and Highest Catalog Prices for 1g Scale

Catalog pricing for 1-gram quantities of 4-oxo-1,4-dihydroquinazoline-6-carboxamide shows substantial inter-vendor variation: Chemenu lists 1g at $421 (95% purity), Alichem at $477 (1g), while AK Scientific offers 100 mg at $203 (extrapolated 1g equivalent ~$2,030) . For 5g scale, Chemenu quotes $1,328 ($266/g) vs. Crysdot at $1,406 ($281/g) . Fluorochem's 250 mg at £546 (~$690 USD) extrapolates to ~$2,760/g, reflecting a premium for European-based supply . This 5.7× price range ($421 to ~$2,400 per gram at 1g scale) directly impacts procurement budgets, particularly for medicinal chemistry programs requiring 5–25 g of building block for library synthesis. The lowest-cost vendors (Chemenu, Leyan) also provide 95–98% purity with batch analytical data, indicating that higher price does not necessarily correlate with higher quality in this market.

Procurement cost Price comparison Bulk purchasing Vendor selection

Regioisomeric Differentiation: 6-Carboxamide vs. 7/8-Carboxamide Quinazolinones – Position-Dependent SAR in cGMP-PDE and Kinase Inhibition

The seminal SAR study by Takase et al. (1994) on 4-((3,4-methylenedioxy)benzyl)amino)quinazolines demonstrated that monosubstitution at the 6-position is essential for cGMP-PDE inhibitory activity, with preferred 6-substituents being compact and hydrophobic: methoxy (IC50 = 0.23 μM), methyl (0.10 μM), chloro (0.019 μM), thiomethyl (0.031 μM), and cyano (0.090 μM) [1]. Compounds with 5-, 7-, or 8-substitution showed markedly reduced or absent activity (all IC50 values >100 μM against other PDE isozymes) [2]. While this study examined aminoquinazoline derivatives rather than the 4-oxo-6-carboxamide scaffold directly, it establishes a class-level principle: the 6-position of the quinazoline core is a critical vector for target engagement, and substituents at this position confer selectivity that regioisomeric 7- or 8-substituted analogs cannot replicate [3]. For procurement decisions in PDE or kinase inhibitor programs, a 6-carboxamide building block provides the correct regioisomeric anchor point for SAR exploration, whereas 7- or 8-carboxamide analogs would require entirely different synthetic routes and target different binding pockets.

Regioisomer comparison Structure-activity relationship cGMP-PDE Kinase inhibition

Analytical Documentation Differentiation: Batch-Specific NMR/HPLC/GC Reports (Bidepharm) vs. Minimal COA (Sigma Aldrich) – Enabling QC-Driven Procurement

Among non-excluded vendors, Bidepharm explicitly offers batch-specific analytical reports including NMR, HPLC, and GC for each lot of 4-oxo-1,4-dihydroquinazoline-6-carboxamide (standard purity 95%), while Sigma Aldrich provides only a basic Certificate of Analysis without routinely including NMR or GC data in the standard product documentation . MolCore supplies the compound under an ISO-certified quality system with NLT 98% purity specification, adding a quality-management framework absent from other vendors . For procurement in regulated environments (e.g., GLP/GMP pre-clinical studies, patent exemplification), the availability of batch-specific spectroscopic data provides traceable evidence of structural identity and purity that supports regulatory filing and intellectual property protection . In one documented case, LeYan provides 98% purity with HPLC verification, combining the highest purity tier with chromatographic documentation .

Analytical characterization Certificate of Analysis Quality control Batch traceability

Procurement-Optimized Application Scenarios for 4-Oxo-6H-quinazoline-6-carboxamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Direct Amide Coupling Without Pre-Activation

When synthesizing a library of quinazolinone-based kinase or PDE inhibitors, procurement of 4-oxo-6H-quinazoline-6-carboxamide (CAS 150454-06-1) eliminates the carboxylic acid activation step required by the 6-carboxylic acid analog (CAS 33986-75-3), saving one synthetic step and 2–4 hours of reaction time per analog . The neutral carboxamide (predicted pKa 15.65) is compatible with base-sensitive functional groups without protection/deprotection, unlike the acidic analog (pKa ~4.00) . For best procurement value, selecting the Leyan 98% HPLC-grade material ($/g competitive) or MolCore ISO-certified NLT 98% material provides the highest purity tier, minimizing impurity carry-through in multi-step parallel synthesis .

cGMP-PDE or Kinase Inhibitor SAR Programs Requiring 6-Position Derivatization

The class-level SAR evidence from Takase et al. (1994) demonstrates that 6-substitution on the quinazoline core is essential for potent and selective cGMP-PDE inhibition, with >435-fold selectivity over 5-, 7-, or 8-substituted analogs [1]. Procurement of the 6-carboxamide regioisomer ensures the correct substitution pattern for target engagement in PDE and kinase programs. Users should select Bidepharm for batch-specific NMR/HPLC/GC documentation when downstream patent exemplification or regulatory filing requires full analytical traceability, or Sigma Aldrich (solid form) when gravimetric accuracy in compound management is prioritized .

Large-Scale Building Block Procurement with Budget Optimization Across Multi-Vendor Sourcing

The 5.7× price variation across vendors ($421–$2,760/g at 1g scale) creates a clear procurement optimization opportunity . For programs requiring ≥5 g, Chemenu's 5g pricing at $266/g represents the lowest qualified cost tier while maintaining 95% purity. Procurement teams should request batch-specific COA documentation even from lower-cost vendors and verify purity by in-house HPLC upon receipt. Avoid Fluorochem for bulk procurement due to premium pricing (~$2,760/g extrapolated) unless European supply chain requirements or specific physical form (liquid) are mandated .

Regulated Pre-Clinical Studies Requiring ISO-Certified Quality Management and Full Analytical Traceability

For GLP toxicology studies or GMP pre-clinical batch production where quality system certification is mandatory, MolCore's ISO-certified NLT 98% purity material provides the quality-management framework absent from other vendors . The combination of high chromatographic purity (98% NLT) and documented quality system supports regulatory audit readiness. When solid-form handling is additionally required for precise microbalance weighing into DMSO stock solutions for in vivo formulation, Sigma Aldrich's solid-form product should be cross-referenced, though its 95% baseline purity may necessitate a pre-use preparative HPLC step for critical studies .

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